2-O-Methyl-D-glucopyranose
Overview
Description
2-O-Methyl-D-glucopyranose , also known as 2-OMG , is a glucose analogue commonly found in plants. It possesses multiple chirality centers and has been studied for its unique properties. This compound plays a significant role in various biological processes, including energy metabolism and cell signaling .
Synthesis Analysis
The synthesis of 2-OMG involves chemical methods to introduce a methyl group at the 2-position of the glucopyranose ring. Researchers have developed efficient routes to obtain this compound, allowing for further investigations into its biological functions .
Molecular Structure Analysis
The molecular structure of 2-OMG consists of a six-membered glucopyranose ring with a methyl group attached to the second carbon atom. The stereochemistry of this compound is crucial due to its chiral centers. Understanding its three-dimensional arrangement is essential for elucidating its interactions with other molecules .
Chemical Reactions Analysis
2-OMG participates in various chemical reactions, including glycosylation processes. Its reactivity depends on the position of the methyl group and the neighboring functional groups. Researchers have explored its behavior in enzymatic reactions and synthetic transformations .
Scientific Research Applications
Cyclodextrins and Industrial Applications
Cyclodextrins, including structures similar to 2-O-Methyl-D-glucopyranose, are a family of cyclic oligosaccharides that have gained significant attention due to their ability to form host-guest type inclusion complexes. These complexes find versatile applications in various industries such as pharmaceuticals, drug delivery systems, cosmetics, food and nutrition, textile, and chemical industry. The inclusion complexation can result in multidimensional changes in the physical and chemical properties of molecules, making cyclodextrins commercially significant and potentially offering solutions to scientific problems in the current world (Sharma & Baldi, 2016).
Glyoxalase System and Disease Regulation
The glyoxalase system, consisting of enzymes like glyoxalase 1 (GLO1) and glyoxalase 2 (GLO2), is critical in detoxifying harmful metabolites like methylglyoxal (MG) in cells. MG and MG-derived advanced glycation endproducts (AGEs) are linked with various diseases including diabetes, cardiovascular disease, and cancer. GLO1, a key enzyme in the glyoxalase system, is a promising target for drug design due to its regulatory mechanism in diverse pathogenic conditions. Understanding the regulatory mechanism and developing small molecule regulators of the glyoxalase system can provide insights into novel therapeutic approaches (He et al., 2020).
Applications in Biomedical Research
2-O-Methyl-D-glucopyranose and similar structures like pullulan are used in biomedical research and development due to their unique properties. Pullulan, for instance, contains maltosyl repeating units comprising α-(1→4) linked glucopyranose rings, which endow it with distinctive physico-chemical properties. Its biocompatibility, non-toxicity, and resistance to mutagenicity or immunogenicity make it a potential candidate for various biomedical applications, including drug delivery, gene delivery, tissue engineering, and more (Singh et al., 2020).
Future Directions
Researchers continue to explore the biological significance of 2-OMG. Future studies may focus on its role in cellular processes, potential therapeutic applications, and interactions with other biomolecules. Additionally, structural modifications could lead to novel derivatives with enhanced properties .
: Tang, Z., Ye, F., Wan, H., Song, Y., Fan, W., Chi, Z., Du, Q., Cai, R., Xu, Q., & Zhang, H. (2022). Carbohydrate Analysis in Fermentation Samples by Reversed-Phase Liquid Chromatography with Mass Spectrometry Detection Using Precolumn Derivatization with Dibenzylamine. Chromatographia, 85(3), 395–403. Link : Molecules. (2019). Cu(II)-Catalyzed Homocouplings of (Hetero)arylboronic Acids: A Green and Efficient Synthesis of Biaryls. Molecules, 24(20), 3678. Link
properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-methoxyoxane-2,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-6-5(10)4(9)3(2-8)13-7(6)11/h3-11H,2H2,1H3/t3-,4-,5+,6-,7?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPNFVHHMOSNAC-WLDMJGECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552826 | |
Record name | 2-O-Methyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-O-Methyl-D-glucopyranose | |
CAS RN |
2140-41-2 | |
Record name | 2-O-Methyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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